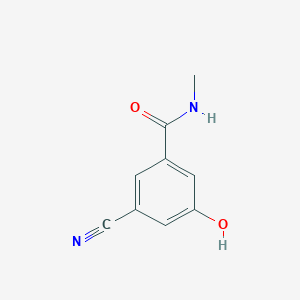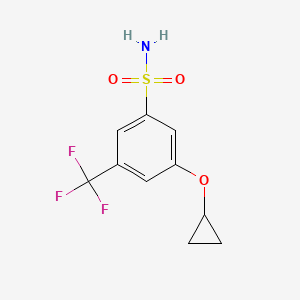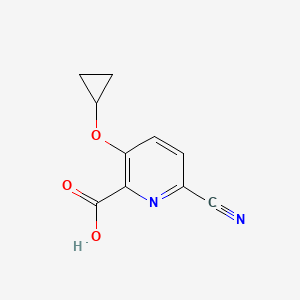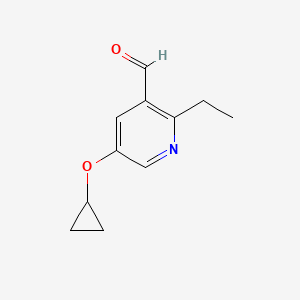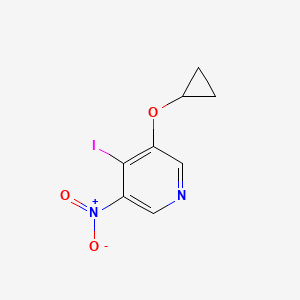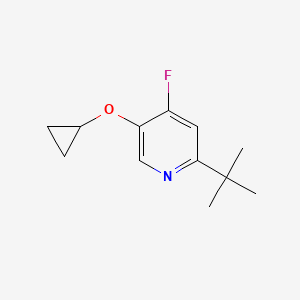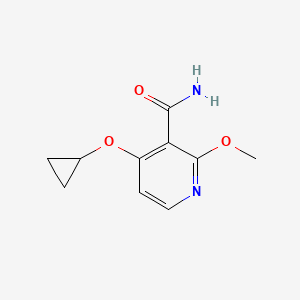
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine is an organic compound with the molecular formula C11H17N3O. It features a pyridine ring substituted with a cyclopropoxy group and three methyl groups. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of chemical research .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with pyridine-2,5-diamine.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using cyclopropyl bromide.
Methylation: The final step involves the methylation of the amine groups using methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The cyclopropoxy group and the pyridine ring allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine can be compared with other similar compounds, such as:
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-diamine: Similar structure but different substitution pattern.
4-Methoxy-N2,N5,N5-trimethylpyridine-2,5-diamine: Contains a methoxy group instead of a cyclopropoxy group.
4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-diamine: Lacks one methyl group compared to the target compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,5-N,5-N-trimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C11H17N3O/c1-12-11-6-10(15-8-4-5-8)9(7-13-11)14(2)3/h6-8H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
UKWVGKXVBCODRK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C(=C1)OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



